Cystaphos

Catalog No.
S656079
CAS No.
3724-89-8
M.F
C2H8NNaO3PS
M. Wt
180.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cystaphos

CAS Number

3724-89-8

Product Name

Cystaphos

IUPAC Name

sodium;2-aminoethylsulfanyl(hydroxy)phosphinate

Molecular Formula

C2H8NNaO3PS

Molecular Weight

180.12 g/mol

InChI

InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);

InChI Key

CHBZJNGATWGSMX-UHFFFAOYSA-N

SMILES

Array

Synonyms

beta Aminoethylthiophosphate, Sodium Salt, beta-Aminoethylthiophosphate, Sodium Salt, Cistafos, Cistaphos, Cystafos, Cystaphos, Phosphocysteamine, Salt beta-Aminoethylthiophosphate, Sodium, Sodium Salt beta-Aminoethylthiophosphate, WR 638, WR-638, WR638

Canonical SMILES

C(CSP(=O)(O)[O-])N.[Na+]

The exact mass of the compound Phosphocysteamine sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cystaphos, chemically designated as sodium S-(2-aminoethyl) phosphorothioate, is a specialized latent prodrug of cysteamine. In procurement and formulation contexts, it is primarily valued for its phosphorothioate group, which masks the highly reactive sulfhydryl moiety of the active cysteamine core [1]. This structural modification prevents premature auto-oxidation during storage and handling, rendering it a highly stable precursor for targeted antioxidant delivery, radioprotection, and chemical synthesis. Upon exposure to alkaline phosphatase in biological or controlled enzymatic systems, Cystaphos undergoes hydrolysis to release the active free thiol, making it a critical choice for applications requiring delayed or tissue-specific thiol activation [1].

Generic substitution of Cystaphos with its active metabolite, free cysteamine, introduces severe formulation and biological limitations. Unmasked cysteamine is highly unstable in aqueous environments, rapidly oxidizing to the inactive disulfide cystamine, and exhibits dose-limiting systemic toxicity that restricts its therapeutic window [1]. Conversely, substituting Cystaphos with Amifostine (WR-2721)—a closely related clinical phosphorothioate analog—alters the pharmacokinetic profile. Amifostine contains a bulkier aminopropyl spacer that significantly limits its oral bioavailability, necessitating intravenous or subcutaneous administration [2]. Cystaphos provides a unique balance: the stability of a phosphorothioate with a structural simplicity that permits oral formulation and direct cysteamine delivery without the steric hindrance of larger polyamine analogs [2].

Enhanced Tolerability and Formulation Capacity via Sulfhydryl Masking

The primary procurement advantage of Cystaphos over free cysteamine is its vastly improved tolerability profile, enabled by the phosphorothioate masking group. In murine models, the administration of unmasked cysteamine is restricted by severe toxicity, limiting the maximum tolerated dose to approximately 200 mg/kg [1]. In contrast, Cystaphos can be safely administered at doses of 500 mg/kg [1]. This 2.5-fold increase in dosing capacity allows formulators to deliver a significantly higher payload of the active thiol without triggering the acute adverse effects associated with free sulfhydryl exposure.

Evidence DimensionMaximum tolerated dose for radioprotective efficacy
Target Compound Data500 mg/kg (Cystaphos)
Comparator Or Baseline~200 mg/kg (Cysteamine/MEA)
Quantified Difference2.5-fold increase in tolerated dose payload
ConditionsIn vivo murine toxicity and radioprotection models

Buyers developing high-dose antioxidant or radioprotective formulations must select Cystaphos to avoid the dose-limiting toxicity and handling instability inherent to free cysteamine.

Superior Radioprotective Efficacy (Dose Reduction Factor)

The increased dosing capacity of Cystaphos directly translates to superior biological efficacy compared to its unmasked counterpart. When evaluated for 30-day hematopoietic survival following lethal irradiation, cysteamine provides a Dose Reduction Factor (DRF) of 1.6 at its maximum dose of 200 mg/kg [1]. Cystaphos, administered at 500 mg/kg, achieves a significantly higher DRF of 2.1 [1]. This quantitative improvement demonstrates that the latent prodrug strategy not only improves handling and stability but fundamentally enhances the end-use performance of the material in radiation countermeasures.

Evidence DimensionHematopoietic Dose Reduction Factor (DRF) at 30 days
Target Compound DataDRF of 2.1 (at 500 mg/kg)
Comparator Or BaselineDRF of 1.6 (Cysteamine at 200 mg/kg)
Quantified Difference31% improvement in Dose Reduction Factor
Conditions30-day post-irradiation survival assay in mice

For biodefense and medical countermeasure procurement, the higher DRF of Cystaphos provides a statistically superior survival outcome compared to generic cysteamine.

Oral Bioavailability Advantage Over Amifostine

While Amifostine (WR-2721) is the most widely recognized clinical phosphorothioate, its procurement is often limited to parenteral applications due to poor oral bioavailability (less than 10% absorbed orally) [1]. Cystaphos lacks the extended propylamino chain of Amifostine, which facilitates its use in oral formulations. Historically, Cystaphos was formulated and carried in field packs for oral administration by military personnel, achieving a systemic DRF of 1.6 for gastrointestinal protection[2]. This distinct pharmacokinetic difference makes Cystaphos the preferred precursor for orally active radioprotectants.

Evidence DimensionRoute of administration compatibility
Target Compound DataOrally active (utilized in field pack oral formulations)
Comparator Or BaselineAmifostine (Not orally bioavailable; requires IV/SC injection)
Quantified DifferenceEnables oral formulation versus strict parenteral requirement
ConditionsSystemic delivery for radiation protection

Procurement teams developing oral medical countermeasures or supplements must prioritize Cystaphos over Amifostine to ensure gastrointestinal absorption and avoid injection requirements.

Tissue-Specific Enzymatic Activation

Cystaphos remains biologically and chemically inert until it undergoes enzymatic dephosphorylation by alkaline phosphatase (ALP)[1]. Because ALP is highly expressed on the plasma membranes of normal endothelial cells and proximal renal tubules, but typically under-expressed in poorly vascularized tumor tissues, Cystaphos selectively releases free cysteamine in healthy tissues[1]. Compared to the indiscriminate distribution of free cysteamine, this targeted activation mechanism minimizes the premature depletion of the active agent and prevents unwanted protection of malignant cells during radiotherapy.

Evidence DimensionMechanism of active thiol release
Target Compound DataRequires ALP-mediated hydrolysis for activation
Comparator Or BaselineFree cysteamine (Indiscriminate, immediate reactivity)
Quantified DifferenceSelective accumulation of active thiol in ALP-rich normal tissues
ConditionsIn vivo tissue distribution and enzymatic activation

Formulators designing targeted radioprotectants for oncology must use the phosphorothioate form to ensure selective protection of normal tissues over tumor tissues.

Oral Medical Countermeasures and Biodefense Formulations

Driven by its superior oral bioavailability compared to Amifostine and its higher maximum tolerated dose compared to free cysteamine, Cystaphos is the optimal active pharmaceutical ingredient (API) for oral radiation countermeasures [1]. It is specifically suited for inclusion in emergency field packs where intravenous administration is impractical.

Targeted Adjuvant Development in Radiotherapy

Because Cystaphos requires alkaline phosphatase for activation—an enzyme abundant in normal vasculature but deficient in many tumor environments—it is an ideal candidate for developing radioprotective adjuvants [1]. It allows clinicians to protect healthy tissue from radiation-induced damage without inadvertently shielding the targeted malignancy.

Stable Cysteamine Precursor for Chemical Synthesis

In industrial and laboratory synthesis workflows where free cysteamine would rapidly oxidize to cystamine, Cystaphos serves as a stable, bench-ready precursor [1]. The phosphorothioate group protects the sulfur atom during intermediate synthetic steps, allowing for controlled deprotection and targeted delivery of the sulfhydryl group under specific alkaline or enzymatic conditions.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

179.98602057 Da

Monoisotopic Mass

179.98602057 Da

Heavy Atom Count

9

UNII

YC9U0409D3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3724-89-8

Wikipedia

Phosphocysteamine sodium

Dates

Last modified: 08-15-2023

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